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Compound of Interest

Compound Name: Oseltamivir

Cat. No.: B000436

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B
viruses. Traditional synthetic routes to oseltamivir have often relied on the use of potentially
hazardous azide reagents. This document details a practical and safer, azide-free synthesis of
oseltamivir starting from the inexpensive and readily available chiral building block, diethyl D-
tartrate. The synthesis proceeds in 11 steps and features two key transformations: an
asymmetric aza-Henry reaction to establish the crucial stereochemistry of the amino and nitro
groups, and a domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction to construct
the cyclohexene ring. This approach provides an economical and scalable alternative for the
production of this essential medication.

Quantitative Data Summary

The following table summarizes the quantitative data for each step of the azide-free synthesis
of oseltamivir from diethyl D-tartrate, providing a clear overview of the efficiency of each
transformation.
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Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.
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Caption: Azide-free synthetic workflow for Oseltamivir from Diethyl D-tartrate.

Experimental Protocols

Detailed methodologies for the key experiments in the azide-free synthesis of oseltamivir are
provided below.

Step 1: Synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-
4,5-dicarboxylic acid diethyl ester (2)

To a solution of diethyl D-tartrate (1.0 eq) in methanol, a catalytic amount of concentrated
sulfuric acid is added. The mixture is stirred and heated to reflux for 2 hours. After cooling to
room temperature, the solvent is removed under reduced pressure. The residue is dissolved in
dichloromethane and washed with saturated sodium bicarbonate solution and brine. The
organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford
compound 2 as a colorless oil (95% vyield).

Step 2: Synthesis of (R)-2,3-dihydroxy-succinaldehyde
bis(dimethyl acetal) (3)

Compound 2 (1.0 eq) is dissolved in a mixture of dichloromethane and water (1:1). Sodium
periodate (2.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room
temperature for 3 hours. The solid is filtered off, and the filtrate is extracted with
dichloromethane. The combined organic layers are washed with saturated sodium thiosulfate
solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced
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pressure to give aldehyde 3 (92% vyield), which is used in the next step without further
purification.

Step 3: Synthesis of (R)-2-((S)-1-
phenylethylamino)acetaldehyde dimethyl acetal (4)

To a solution of aldehyde 3 (1.0 eq) in dichloromethane, (S)-(-)-1-phenylethylamine (1.0 eq) is
added, and the mixture is stirred at room temperature for 2 hours. The solvent is then removed
under reduced pressure to yield the crude imine 4 (98% vyield), which is used immediately in
the subsequent step.

Step 4: Asymmetric Aza-Henry Reaction to Synthesize
(R)-N-((R)-2-nitro-1-phenylethyl)glycine methyl ester (5)

The crude imine 4 (1.0 eq) is dissolved in dichloromethane, and nitromethane (5.0 eq) is
added. The solution is cooled to -20 °C, and triethylamine (1.2 eq) is added dropwise. The
reaction is stirred at -20 °C for 24 hours. The mixture is then quenched with saturated
ammonium chloride solution and extracted with dichloromethane. The combined organic layers
are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is
purified by flash column chromatography on silica gel to afford the nitroamine 5 as a yellow oil
(85% vyield).

Step 5: N-Acetylation to Synthesize (R)-N-acetyl-N-
((R)-2-nitro-1-phenylethyl)glycine methyl ester (6)

To a solution of nitroamine 5 (1.0 eq) and pyridine (2.0 eq) in dichloromethane at 0 °C, acetic
anhydride (1.5 eq) is added dropwise. The reaction mixture is allowed to warm to room
temperature and stirred for 4 hours. The mixture is then diluted with dichloromethane and
washed successively with 1 M HCI, saturated sodium bicarbonate solution, and brine. The
organic layer is dried over anhydrous sodium sulfate and concentrated to give the acetamide 6
(96% vyield).

Step 6: Oxidation to Aldehyde (7)

To a solution of alcohol 6 (1.0 eq) in dichloromethane, pyridinium chlorochromate (PCC, 1.5 eq)
is added, and the mixture is stirred at room temperature for 2 hours. The reaction mixture is
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then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure
to afford the aldehyde 7 (88% vyield).

Step 7: Domino Nitro-Michael/Horner-Wadsworth-
Emmons Reaction to Synthesize Ethyl (3R,4R,5S)-4-
acetamido-5-nitro-3-((S)-1-phenylethylamino)cyclohex-1-
enecarboxylate (8)

To a suspension of sodium hydride (60% in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, a
solution of triethyl phosphonoacetate (1.2 eq) in THF is added dropwise. The mixture is stirred
for 30 minutes at 0 °C. A solution of aldehyde 7 (1.0 eq) in THF is then added, and the reaction
is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with
saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic
layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The
residue is purified by column chromatography to give the cyclohexene derivative 8 as a white
solid (75% vyield).

Step 8: Reduction of Nitro Group to Amine (9)

To a solution of the nitro compound 8 (1.0 eq) in a mixture of ethanol and water (4:1),
ammonium chloride (5.0 eq) and zinc powder (10.0 eq) are added. The mixture is stirred
vigorously at room temperature for 3 hours. The reaction mixture is filtered through Celite, and
the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with saturated
sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium
sulfate and concentrated to afford the amine 9 (92% yield).

Step 9: N-Dealkylation to Synthesize Ethyl (3R,4R,5S)-4-
acetamido-5-amino-3-hydroxycyclohex-1-
enecarboxylate (10)

The protected amine 9 (1.0 eq) is dissolved in ethanol, and a catalytic amount of 10% Pd/C is
added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24
hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to
give the primary amine 10 (95% yield).
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Step 10: Etherification to Synthesize Ethyl (3R,4R,5S)-4-
acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-
enecarboxylate (11)

« To cite this document: BenchChem. [Azide-Free Synthesis of Oseltamivir from Diethyl D-
Tartrate: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b000436#azide-free-synthesis-of-oseltamivir-from-
diethyl-d-tartrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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